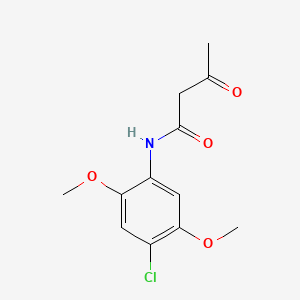

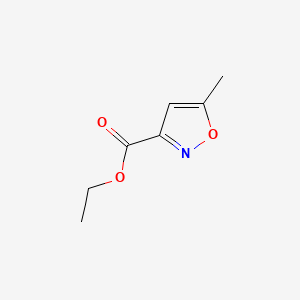

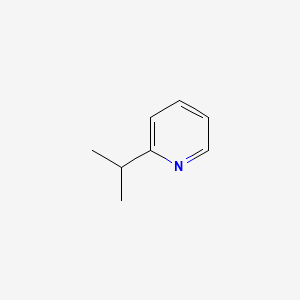

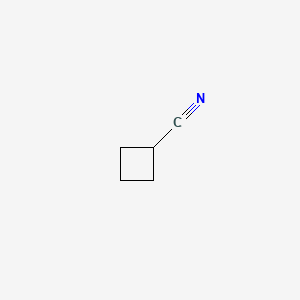

![molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4](/img/structure/B1293998.png)

3-[(2-Fluorobenzyl)oxy]azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, involves bromofluorination followed by reduction, ring closure, and protective group removal . Another method for synthesizing 3-functionalized azetidines is through fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, which is a novel approach for constructing four-membered heterocycles . Additionally, the synthesis of 3-aryl-3-sulfanyl azetidines via Fe-catalyzed thiol alkylation demonstrates the versatility of azetidine scaffolds in drug design .

Molecular Structure Analysis

Azetidine derivatives can have various substituents that affect their molecular structure and properties. For example, the introduction of fluorine atoms can significantly alter the reactivity and stability of the azetidine ring. The synthesis of 3-fluoro-Aze amino acids, which are analogues of hydroxy-Aze, shows that these compounds are not susceptible to aldol cleavage, indicating a stable molecular structure . The stereochemistry of azetidine derivatives, such as in the case of 7-azetidinylquinolones, is also crucial for their antibacterial activity, with specific configurations providing the best results .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions that are important for their biological activity. For instance, azetidine-2,4-diones (4-oxo-beta-lactams) act as elastase inhibitors through acylation of the active site serine in the enzyme . The reactivity of azetidine derivatives towards enzymes and other biological targets is influenced by the presence of electron-withdrawing or electron-donating substituents, which can be strategically placed to enhance the desired activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. Fluorinated azetidine derivatives, such as those discussed in the papers, often exhibit increased stability and resistance to metabolic degradation, making them attractive for drug development . The presence of fluorine can also affect the lipophilicity and bioavailability of these compounds, which is important for their pharmacokinetic behavior .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methoxy]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIKVUFCBYNXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorobenzyl)oxy]azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

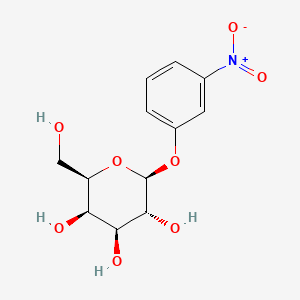

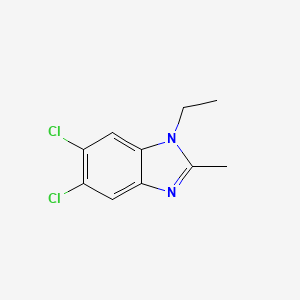

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)